3-Methoxy-pyridin-2-ylamine hydrochloride
CAS No.:
Cat. No.: VC13576818
Molecular Formula: C6H9ClN2O
Molecular Weight: 160.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9ClN2O |
|---|---|
| Molecular Weight | 160.60 g/mol |
| IUPAC Name | 3-methoxypyridin-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H8N2O.ClH/c1-9-5-3-2-4-8-6(5)7;/h2-4H,1H3,(H2,7,8);1H |
| Standard InChI Key | SMEBCSRZGOOSNQ-UHFFFAOYSA-N |
| SMILES | COC1=C(N=CC=C1)N.Cl |
| Canonical SMILES | COC1=C(N=CC=C1)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyridine ring substituted with a methoxy (-OCH₃) group at position 3 and an amine (-NH₂) group at position 2, protonated as a hydrochloride salt. This configuration enhances polarity and aqueous solubility compared to its free base form. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉ClN₂O |
| Molecular Weight | 160.60 g/mol |
| IUPAC Name | 3-methoxypyridin-2-amine hydrochloride |
| SMILES | COC1=C(N=CC=C1)N.Cl |
| InChI Key | SMEBCSRZGOOSNQ-UHFFFAOYSA-N |
The hydrochloride salt formation stabilizes the amine group, reducing degradation under ambient conditions.
Solubility and Stability
Synthesis and Optimization
Conventional Synthesis Routes
The synthesis typically involves nucleophilic substitution or reductive amination of pyridine precursors. A common approach utilizes 3-methoxypyridine-2-carbonitrile, which undergoes catalytic hydrogenation in the presence of HCl to yield the target compound. Reaction conditions—such as temperature (80–100°C), solvent (ethanol or DMF), and catalysts (Pd/C or Raney Ni)—critically influence yield and purity.
Metal-Free Methodologies
Recent advancements emphasize eco-friendly protocols. Liu et al. demonstrated that α-bromoketones and 2-aminopyridines react in toluene with iodine (I₂) and tert-butyl hydroperoxide (TBHP) to form N-(pyridin-2-yl)amides via C–C bond cleavage . While this method targets amide derivatives, analogous principles could adapt to synthesizing 3-methoxy-pyridin-2-ylamine hydrochloride by modifying substituents and reaction parameters .
Applications in Pharmaceutical Research
Drug Intermediate
The compound serves as a key intermediate in antiviral and anticancer agents. Its amine and methoxy groups facilitate interactions with biological targets, such as enzyme active sites or DNA helices. For example, derivatives of 3-methoxy-pyridin-2-ylamine have shown inhibitory activity against tyrosine kinases involved in cancer progression.
Building Block for Heterocycles
In organic synthesis, it participates in cyclization reactions to form imidazo[1,2-a]pyridines—a scaffold prevalent in bioactive molecules. Liu et al. synthesized 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines under oxidative conditions, highlighting the versatility of pyridine derivatives in constructing nitrogen-rich heterocycles .
Mechanistic Insights and Bioactivity
Reactivity in Biological Systems
The amine group’s nucleophilicity enables covalent bonding with electrophilic substrates, such as carbonyl groups in proteins. Computational studies suggest that protonation of the pyridine nitrogen enhances binding affinity to acidic residues in enzymes.
Oxidative Pathways
Under oxidative conditions (e.g., TBHP), the compound may undergo radical-mediated transformations. For instance, tert-butoxy radicals (t-BuO·) generated in I₂/TBHP systems abstract hydrogen atoms from intermediate species, leading to C–C bond cleavage and subsequent amide formation . Such mechanisms underpin its role in synthesizing complex architectures.
Future Directions
Expanding Synthetic Applications
Exploring photoredox catalysis or enzymatic methods could improve the sustainability of synthesis. Additionally, functionalizing the pyridine ring with fluorinated groups may enhance bioactivity and metabolic stability.
Toxicological Profiling
Comprehensive studies on genotoxicity, carcinogenicity, and environmental impact are essential to ensure safe large-scale application.
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